molecular formula C23H23N3O3S2 B2672011 (E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 306309-87-5

(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2672011
CAS No.: 306309-87-5
M. Wt: 453.58
InChI Key: WMDWUDGQMXFQOS-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformational Features

Research on thiazolo[3,2-a]pyrimidines, including compounds structurally similar to the query compound, has shown significant insights into their conformational features and supramolecular aggregation. By varying substituents at strategic positions on the thiazolopyrimidine scaffold, scientists have observed substantial differences in intermolecular interaction patterns. These modifications lead to variations in the compound's packing features, controlled by weak interactions such as C-H…O, C-H…N, N-H…N, O-H…N, C-H…π, and π…π. This structural diversity offers potential applications in materials science, where the modulation of molecular packing can influence the physical properties of materials (H. Nagarajaiah & N. Begum, 2014).

Synthesis and Chemical Reactivity

The chemical reactivity of thiazolo[3,2-a]pyrimidines, including the synthesis of various derivatives through reactions with different electrophiles and nucleophiles, highlights their versatility in organic synthesis. Such reactions facilitate the development of novel compounds with potential applications in developing new therapeutic agents and materials. The synthesis approaches also underscore the capacity for creating diverse molecular architectures, which can be tailored for specific scientific or industrial applications (C. Kappe & P. Roschger, 1989).

Potential Biological Activities

While explicit information on biological activities directly related to the exact compound is not provided to exclude drug use and dosage details, research on similar thiazolo[3,2-a]pyrimidine derivatives has unveiled a range of biological activities. These activities suggest the potential of such compounds in scientific research aimed at discovering new therapeutic agents. Studies have identified moderate anti-inflammatory activities in certain thiazolo[3,2-a]pyrimidines, indicating their possible use in developing anti-inflammatory treatments (B. Tozkoparan, M. Ertan, P. Kelicen, & R. Demirdamar, 1999).

Properties

IUPAC Name

ethyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-5-29-22(28)19-14(2)24-23-26(20(19)17-7-6-12-30-17)21(27)18(31-23)13-15-8-10-16(11-9-15)25(3)4/h6-13,20H,5H2,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWUDGQMXFQOS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.